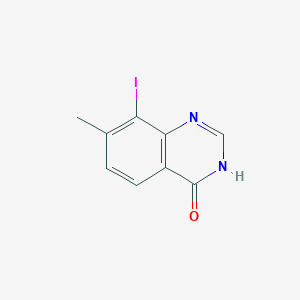
8-Iodo-7-methylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Iodo-7-methylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C9H7IN2O and its molecular weight is 286.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Applications
Recent studies have highlighted the antibacterial properties of 8-Iodo-7-methylquinazolin-4(3H)-one and its derivatives. Research indicates that compounds in this class exhibit enhanced activity against multi-drug resistant bacteria when conjugated with silver nanoparticles. The study synthesized several quinazolinone derivatives, including this compound, and evaluated their efficacy against various Gram-positive and Gram-negative bacteria.
Key Findings:
- The presence of electron-donating groups, such as methoxy and methylthio, significantly improved antibacterial activity.
- Compounds with different substituents on the quinazoline ring demonstrated varying levels of efficacy, suggesting a structure-activity relationship that could guide future drug development .
Anti-inflammatory Applications
This compound has also been investigated for its anti-inflammatory properties. A study focused on synthesizing new derivatives and evaluating their effects on inflammation using animal models. The results indicated that certain derivatives exhibited significant anti-inflammatory activity.
Experimental Insights:
- The anti-inflammatory effects were assessed through carrageenan-induced paw edema models in rats.
- Compounds were administered at various doses, revealing a dose-dependent inhibition of inflammation .
Anticancer Potential
The compound's anticancer potential is another area of active research. Quinazoline derivatives are recognized for their ability to inhibit tumor growth and are being explored as chemotherapeutic agents.
Mechanisms of Action:
- Studies have shown that certain derivatives can inhibit cell proliferation by affecting cell cycle dynamics, particularly by inducing cell cycle arrest at the G0/G1 phase.
- In vitro assays demonstrated that these compounds displayed promising IC50 values against various cancer cell lines, indicating their potential as effective anticancer agents .
Comparative Analysis of Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| 7-Methylquinazolin-4(3H)-one | Lacks iodine substitution | Less reactive; primarily studied for basic properties |
| 8-Bromo-7-methylquinazolin-4(3H)-one | Bromine instead of iodine | Similar reactivity but potentially different biological activity |
| 6-Iodoquinazolin-4(3H)-one | Iodine at position six | Different pharmacological profile; distinct activities |
| Quinazoline derivatives | General class without specific substitutions | Varied properties based on substituents; broader applications |
The iodine substitution in this compound enhances its reactivity and biological activity compared to other derivatives .
Propiedades
Número CAS |
943602-97-9 |
|---|---|
Fórmula molecular |
C9H7IN2O |
Peso molecular |
286.07 g/mol |
Nombre IUPAC |
8-iodo-7-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7IN2O/c1-5-2-3-6-8(7(5)10)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13) |
Clave InChI |
VQJLQKDCUPAFSL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)C(=O)NC=N2)I |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














